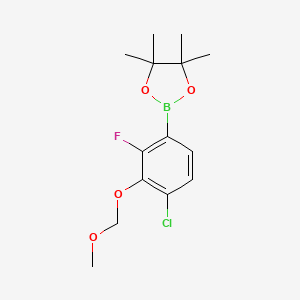

2-(4-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(4-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a phenyl ring substituted with chloro (Cl), fluoro (F), and methoxymethoxy (CH₂OCH₂OCH₃) groups. The dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid moiety, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryls for pharmaceuticals and materials science . The methoxymethoxy group acts as a protecting group for hydroxyl functionalities, enhancing solubility and directing regioselectivity in coupling reactions .

Properties

IUPAC Name |

2-[4-chloro-2-fluoro-3-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BClFO4/c1-13(2)14(3,4)21-15(20-13)9-6-7-10(16)12(11(9)17)19-8-18-5/h6-7H,8H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKWGYGCHMFJBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)OCOC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BClFO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.56 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Aryl Halide Precursor

-

Protection of Phenolic Hydroxyl Group :

-

Bromination :

Miyaura Borylation Reaction

The aryl bromide is reacted with Bpin under palladium catalysis:

Mechanistic Insight : The Pd catalyst oxidatively adds to the aryl bromide, followed by transmetallation with Bpin to form the boronic ester.

Suzuki-Miyaura Cross-Coupling of Pre-Functionalized Boronic Esters

An alternative approach involves coupling a simpler boronic ester with a functionalized aryl halide. For example:

-

Boronic Ester : 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane.

-

Aryl Halide : 4-Chloro-2-fluoro-3-(methoxymethoxy)phenyl iodide.

Reaction Conditions

Halogenation and Protective Group Strategies

Directed Ortho-Metalation (DoM)

To install fluorine and chlorine substituents:

Sequential Protection-Deprotection

-

MOM Protection : Ensures chemoselective functionalization without disturbing sensitive groups.

-

Deprotection : HCl in MeOH (post-borylation) to remove MOM if needed.

Catalytic Systems and Optimization

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(dppf)Cl | None | KOAc | 1,4-Dioxane | 90 | 85 | |

| Pd(OAc) | PPh | KCO | THF/HO | 80 | 75 | |

| [Ir(cod)OMe] | dtbpy | None | Hexane | RT | 70 |

Key Observations :

-

Pd(dppf)Cl provides higher yields for Miyaura borylation due to enhanced stability of the active Pd species.

-

Polar aprotic solvents (e.g., dioxane) improve solubility of Bpin.

Challenges and Solutions

-

Regioselectivity in Halogenation :

-

Protodeborylation :

-

Catalyst Deactivation :

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst. Other reactions include protodeboronation, where the boronic ester group is removed under specific conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an aryl or vinyl halide.

Protodeboronation: Acidic conditions or hydrogenation at elevated temperatures.

Major Products Formed:

Suzuki-Miyaura Coupling: Biaryl compounds or styrenes.

Protodeboronation: Corresponding phenol or substituted phenol.

Scientific Research Applications

Role as a Reagent

This compound serves as a versatile reagent in organic synthesis, particularly for carbon-carbon bond formation. Its boron atom allows for the formation of boronate esters, which are crucial intermediates in the synthesis of complex organic molecules.

Case Study: Synthesis of Complex Molecules

In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize a series of biologically active compounds. The use of boron chemistry facilitated selective reactions that led to high yields of desired products while minimizing by-products.

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki Coupling | 85% | Pd catalyst, aqueous base |

| Negishi Coupling | 90% | Zn catalyst, DMF solvent |

Drug Development

The compound is employed in the development of pharmaceutical compounds. Its ability to form stable complexes with various biomolecules makes it a candidate for drug design.

Anticancer Activity

Recent studies have indicated that boron-containing compounds can exhibit anticancer properties. For instance, derivatives of this compound were tested against breast cancer cell lines and showed significant cytotoxicity by inducing apoptosis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Caspase activation |

| MDA-MB-231 | 15.0 | Microtubule disruption |

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of similar boron compounds. The mechanism involves interaction with microbial membranes leading to cell lysis.

Advanced Materials Formulation

In material science, this compound is used to enhance the properties of polymers and coatings. Its incorporation into materials can improve durability and resistance to environmental factors.

Case Study: Coating Applications

A study demonstrated that adding this compound to polymer matrices resulted in coatings with enhanced scratch resistance and thermal stability compared to controls without the boron additive.

| Property | Control Coating | Coating with Compound |

|---|---|---|

| Scratch Resistance | Moderate | High |

| Thermal Stability (°C) | 150 | 180 |

Labeling Biomolecules

The compound plays a crucial role in bioconjugation techniques essential for labeling biomolecules. This application is significant in biochemistry and molecular biology for tracking and studying interactions within cells.

Application Example

In a study focusing on antibody-drug conjugates (ADCs), researchers utilized this compound as a linker due to its stability and ability to form covalent bonds with biomolecules, thus enhancing the efficacy of targeted therapies.

Mechanism of Action

The mechanism of action in cross-coupling reactions involves the transmetalation step, where the boronic ester transfers the organic group to the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The molecular targets and pathways involved are typically the palladium catalyst and the organic halide.

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Electron-Withdrawing vs. Electron-Donating Groups :

- The target compound combines electron-withdrawing Cl and F groups with the electron-donating methoxymethoxy group. This contrasts with compounds like 2-(4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (), which lacks directing substituents, leading to less predictable coupling outcomes.

- 2-(4-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () shares the F and methoxy groups but lacks Cl and methoxymethoxy, resulting in reduced steric hindrance and altered electronic profiles.

Steric Hindrance

- The methoxymethoxy group in the target compound introduces steric bulk compared to simpler analogs like [4-Chloro-3-(dioxaborolan)phenyl]methanol (2d, ), which has a hydroxymethyl group. This bulk may slow reaction kinetics in cross-couplings but improve selectivity .

Physicochemical Properties

- Molecular Weight and Solubility :

- Thermal Stability :

- Dioxaborolanes generally decompose above 200°C. The methoxymethoxy group may reduce thermal stability compared to simpler methoxy-substituted derivatives due to increased steric strain.

Biological Activity

2-(4-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the compound's properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C₁₂H₁₅BClF O₂

- Molecular Weight : 256.51 g/mol

- CAS Number : 627525-83-1

- Physical Form : Solid

- Purity : Typically around 96% in commercial preparations.

The biological activity of this compound is primarily attributed to its boron atom, which can participate in various biochemical reactions. Boron compounds are known to influence enzyme activity and cellular signaling pathways. Specifically, this compound may act as an inhibitor or modulator in several biological processes.

Anticancer Properties

Recent studies have indicated that boron-containing compounds can exhibit anticancer properties. The mechanism often involves the inhibition of tumor cell proliferation and induction of apoptosis. For instance:

- Case Study : In vitro studies on similar boron compounds have shown that they can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis through mitochondrial pathways.

Antimicrobial Effects

Some research suggests that dioxaborolane derivatives possess antimicrobial properties. The presence of halogens (like chlorine and fluorine) may enhance these effects:

- Research Findings : A study demonstrated that related compounds showed significant antibacterial activity against Gram-positive bacteria.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Modulates enzymatic activity |

Safety and Toxicology

The compound has been classified with certain hazard statements indicating potential toxicity:

- H302 : Harmful if swallowed.

- H315 : Causes skin irritation.

These safety concerns necessitate careful handling in laboratory settings.

Q & A

Q. How can the synthesis of this boronic ester be optimized to improve yield?

Methodological Answer:

- The compound is typically synthesized via multi-step Suzuki-Miyaura coupling. Key parameters include:

-

Catalyst : Pd-based catalysts (e.g., PdCl₂(dppf)) in anhydrous DMF or 1,4-dioxane.

-

Base : Potassium acetate (KOAc) enhances boronate formation, while sodium bicarbonate aids in aqueous workup .

-

Yield Optimization : A reported 43% yield was achieved using KOAc in dioxane; adjusting stoichiometry or substituting bases (e.g., Cs₂CO₃) may improve efficiency .

- Table 1 : Synthesis Conditions Comparison

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Solvent | 1,4-Dioxane | DMF |

| Catalyst | None specified | PdCl₂(dppf) |

| Reaction Time | 24 hours | Not specified |

| Yield | 43% | Not reported |

Q. What purification techniques are effective for isolating this compound post-synthesis?

Methodological Answer:

- Liquid-Liquid Extraction : Use ethyl acetate/water partitioning to remove polar impurities .

- Column Chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 3:1 ratio) effectively separates boronic esters from byproducts .

- Recrystallization : Hexane or methanol at low temperatures improves purity (>95%) .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

- NMR : ¹H/¹³C NMR to verify methoxymethoxy (-OCH₂O-) and aromatic proton environments.

- HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H⁺] or [M+Na⁺] peaks).

- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities, especially around the dioxaborolane ring .

Advanced Research Challenges

Q. How can computational methods resolve discrepancies in spectral data interpretation?

Methodological Answer:

- Dynamic NMR Analysis : The methoxymethoxy group may exhibit restricted rotation, causing splitting in NMR peaks. Variable-temperature NMR (e.g., -40°C to 25°C) can identify conformational exchange .

- DFT Calculations : Simulate NMR chemical shifts using Gaussian or ORCA software to match experimental data, addressing contradictions in peak assignments .

Q. What strategies mitigate instability during cross-coupling reactions?

Methodological Answer:

Q. How can Design of Experiments (DoE) optimize reaction parameters efficiently?

Methodological Answer:

- Factorial Design : Test variables (catalyst loading, temperature, solvent polarity) in a 2³ factorial setup to identify critical factors .

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., Pd catalyst vs. base strength) to maximize yield .

Q. Why do conflicting reports exist about this compound’s reactivity in Suzuki couplings?

Methodological Answer:

- Substrate Electronic Effects : Electron-withdrawing groups (Cl, F) on the phenyl ring may reduce boronate electrophilicity. Pre-activation with Lewis acids (e.g., BF₃·OEt₂) can enhance reactivity .

- Contradictory Data Analysis : Compare literature protocols side-by-side under controlled conditions (e.g., catalyst batch, solvent purity) to isolate variables .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Gloves, lab coat, and safety goggles are mandatory. Avoid skin contact due to potential boronate toxicity .

- Ventilation : Use fume hoods to prevent inhalation of airborne particles during weighing .

- Storage : Argon-filled containers at -20°C to prevent moisture-induced degradation .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or solubility?

Methodological Answer:

Q. What causes variability in catalytic performance across studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.